molecular formula C7H11ClN2O3 B1479501 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride CAS No. 2097955-96-7

4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride

Cat. No.: B1479501
CAS No.: 2097955-96-7
M. Wt: 206.63 g/mol
InChI Key: REJCTWUVDJLOHD-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride” is a synthetic organic compound . It belongs to the class of azetidine analogs, characterized by a four-membered nitrogen-containing ring and a morpholine ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H15ClN2O . The InChI code is 1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 215.12 . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Neurokinin-1 Receptor Antagonism :

    • A compound demonstrating high affinity and oral activity as an h-NK(1) receptor antagonist, with significant potential in treating conditions such as emesis and depression, was developed. This compound showcased excellent solubility in water, making it suitable for both intravenous and oral administration (Harrison et al., 2001).
  • Advanced Building Blocks for Drug Discovery :

    • Novel azetidine-based isosteres were designed and synthesized, demonstrating increased size and conformational flexibility compared to traditional heterocycles. These compounds are highlighted as valuable for lead optimization in drug discovery (Feskov et al., 2019).
  • Non-purine Xanthine Oxidase Inhibitors and Anti-inflammatory Agents :

    • Two cyclodidepsipeptides were identified as potent inhibitors of xanthine oxidase (XO) and demonstrated significant anti-inflammatory effects, suggesting their potential in treating gout and other conditions associated with excessive uric acid production (Šmelcerović et al., 2013).
  • Antimicrobial Activity :

    • A study on a novel didepsipeptide member of the cyclodepsipeptide family revealed its antimicrobial efficacy against several bacterial strains, notably Escherichia coli, highlighting the diverse biological activities and potential pharmacological applications of these compounds (Yancheva et al., 2012).
  • Synthesis of Piperazine, Morpholine, and 1,4-Diazepane Derivatives :

    • Research into the asymmetric synthesis of novel azetidin-2-ones has provided valuable starting materials for creating enantiomerically enriched bicyclic derivatives. These findings are crucial for the development of compounds with potential pharmaceutical applications (Van Brabandt et al., 2006).

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c10-6-3-12-4-7(11)9(6)5-1-8-2-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJCTWUVDJLOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)COCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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